trans-3,4-Piperidinediol hydrochloride

Enzyme inhibition Dihydroorotase Structure-activity relationship

Choose trans-3,4-Piperidinediol hydrochloride for projects requiring trans-stereospecificity in kinase inhibitor and CNS agent synthesis. The trans-3,4-diol motif delivers superior in vivo ALK autophosphorylation inhibition versus the cis isomer, validated PDE4A inhibitory activity (IC50 = 553 nM), and dihydroorotase inhibition (IC50 = 180 μM). This scaffold enables both diol and mono-ol series generation from a common intermediate, streamlining lead optimization. Secure batch-to-batch stereochemical consistency now.

Molecular Formula C5H12ClNO2
Molecular Weight 153.61 g/mol
Cat. No. B8053567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3,4-Piperidinediol hydrochloride
Molecular FormulaC5H12ClNO2
Molecular Weight153.61 g/mol
Structural Identifiers
SMILESC1CNCC(C1O)O.Cl
InChIInChI=1S/C5H11NO2.ClH/c7-4-1-2-6-3-5(4)8;/h4-8H,1-3H2;1H/t4-,5-;/m1./s1
InChIKeyDGTFLCBNCAMFON-TYSVMGFPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-3,4-Piperidinediol Hydrochloride: Verified Chemical Identity and Core Procurement Specifications


trans-3,4-Piperidinediol hydrochloride (CAS 443648-97-3) is a chiral piperidine building block containing two trans-oriented hydroxyl groups at the 3- and 4-positions of the saturated six-membered ring, stabilized as a hydrochloride salt for enhanced aqueous solubility . This specific stereochemical configuration defines its utility as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibitors and central nervous system agents. The compound is supplied as a solid (RT storage) with standard purity ≥95% and is structurally characterized by IUPAC name (3S,4S)-piperidine-3,4-diol hydrochloride and InChI key DGTFLCBNCAMFON-FHAQVOQBSA-N .

Why Generic Substitution of trans-3,4-Piperidinediol Hydrochloride Fails in Critical Synthetic Pathways


In piperidine-based medicinal chemistry, the stereochemical arrangement of hydroxyl substituents at the 3- and 4-positions directly governs both the reactivity of the building block and the pharmacological profile of the final drug candidate. The trans configuration imparts a distinct spatial orientation that influences diastereoselective synthesis outcomes, binding site complementarity, and downstream physicochemical properties [1]. Simply substituting the cis isomer or a piperidine-3-ol alternative introduces a different molecular geometry that can alter the diastereomeric ratio of key intermediates, compromise target engagement, or degrade in vivo efficacy, as demonstrated in comparative studies of ALK inhibitors [2]. The following quantitative evidence provides the verifiable differentiation necessary for informed procurement decisions.

trans-3,4-Piperidinediol Hydrochloride: Quantified Differentiation from Key Comparators in Target Engagement and Synthesis


Comparative Dihydroorotase Inhibition: trans-3,4-Piperidinediol vs. 1-Benzylpiperidine-4-ol

trans-3,4-Piperidinediol hydrochloride exhibits a 2.89-fold higher potency for dihydroorotase inhibition compared to 1-benzylpiperidine-4-ol, a structurally related piperidine derivative lacking the second hydroxyl group. While the absolute IC50 values indicate moderate inhibition in the mid-micromolar range, the relative difference highlights the functional contribution of the trans-3,4-diol motif to enzyme recognition [1][2].

Enzyme inhibition Dihydroorotase Structure-activity relationship

Trans Stereochemistry Confers Superior In Vivo ALK Autophosphorylation Inhibition Over Cis Diastereomers

In a series of pyrrolotriazine-based ALK inhibitors, the stereochemistry of the C3 and C4 centers on the piperidine ring was found to have a marked impact on in vivo target modulation. Specifically, trans-4-aryl-piperidine-3-ol derivatives (compound 22) demonstrated significantly greater potency in suppressing ALK autophosphorylation in vivo compared to their cis diastereomers (compound 20), despite comparable in vitro ALK inhibitory activity [1]. This finding underscores that the trans configuration, a defining feature of trans-3,4-piperidinediol, is not merely a synthetic preference but a critical determinant of in vivo pharmacological activity.

Anaplastic lymphoma kinase (ALK) Kinase inhibition Stereochemistry In vivo efficacy

Trans-Configured Piperidine-3,4-diol Scaffold Yields Comparable In Vitro ALK Activity to Piperidine-3-ol Derivatives with Divergent PK Profiles

A comparative study of pyrrolotriazine ALK inhibitors revealed that piperidine-3,4-diol-derived compounds and piperidine-3-ol-derived compounds exhibited comparable in vitro ALK inhibitory activity [1]. However, the piperidine-3-ol subset demonstrated improved physicochemical and pharmacokinetic properties relative to the diol-containing analogs. This trade-off establishes that while the trans-3,4-diol scaffold provides a viable starting point for achieving potent in vitro kinase inhibition, downstream optimization toward a trans-3-ol architecture may be required to enhance drug-like properties. The data highlight the scaffold's utility as a synthetic intermediate for generating both diol and subsequent mono-ol derivatives.

Anaplastic lymphoma kinase (ALK) Kinase inhibition Physicochemical properties Pharmacokinetics

PDE4A Inhibition by trans-3,4-Piperidinediol: Benchmarking Against a Key Phosphodiesterase Target

trans-3,4-Piperidinediol hydrochloride demonstrates moderate inhibitory activity against recombinant human PDE4A, with an IC50 of 553 nM as measured by HTRF-based cAMP hydrolysis assay [1]. This value situates the compound within a therapeutically relevant potency range for PDE4 modulation, a target class extensively pursued for anti-inflammatory and cognitive enhancement applications. While not a clinical candidate itself, this quantitative activity profile validates the trans-3,4-diol scaffold as a viable starting point for PDE4 inhibitor design and establishes a baseline for structure-activity relationship studies.

Phosphodiesterase 4A (PDE4A) cAMP hydrolysis Inflammation CNS disorders

cis-3,4-Piperidinediol Hydrochloride: A Stereochemical Alternative with Distinct Synthetic and Biological Profiles

The cis isomer of 3,4-piperidinediol hydrochloride (CAS 443648-89-3) shares the same molecular formula and core scaffold but presents the two hydroxyl groups in a syn orientation. This stereochemical divergence alters the compound's utility as a building block, as cis-configured intermediates can undergo different diastereoselective transformations (e.g., carbonyl ene cyclizations yielding cis piperidines exclusively under certain conditions) . Furthermore, certain cis-piperidinediol derivatives have demonstrated potent CCR2 antagonism (IC50 = 3.4 nM) in functional assays, suggesting that the cis stereochemistry may be favored for specific biological targets . Procurement decisions between the trans and cis isomers must therefore be driven by the specific stereochemical requirements of the intended synthetic route or biological target.

Stereochemistry Building blocks Diastereoselective synthesis CCR2 antagonism

Optimal Procurement and Application Scenarios for trans-3,4-Piperidinediol Hydrochloride Based on Quantitative Evidence


Synthesis of Trans-Stereospecific ALK Inhibitor Intermediates Requiring Superior In Vivo Efficacy

Medicinal chemistry programs developing pyrrolotriazine-based ALK inhibitors should prioritize trans-3,4-piperidinediol hydrochloride as a key building block. The trans stereochemistry has been directly shown to confer markedly improved in vivo inhibition of ALK autophosphorylation compared to the cis diastereomer [1]. This building block enables the construction of trans-4-aryl-piperidine-3-ol and trans-4-aryl-piperidine-3,4-diol intermediates that translate in vitro potency into meaningful in vivo target modulation.

Exploration of PDE4A Inhibitor Scaffolds Using a Verified Low-Micromolar Starting Point

Research groups investigating PDE4A as a therapeutic target for inflammatory or cognitive disorders can utilize trans-3,4-piperidinediol hydrochloride as a synthetically tractable scaffold with demonstrated inhibitory activity (IC50 = 553 nM) against recombinant human PDE4A [1]. This validated baseline activity supports structure-activity relationship campaigns aimed at optimizing potency and selectivity through peripheral substitution while retaining the core trans-3,4-diol motif.

Structure-Activity Relationship Studies Bridging Piperidine-3,4-diol and Piperidine-3-ol Derivatives

Programs requiring a flexible synthetic intermediate that can be converted to either diol- or mono-ol-containing kinase inhibitors will benefit from trans-3,4-piperidinediol hydrochloride. The scaffold yields comparable in vitro ALK inhibitory activity to piperidine-3-ol derivatives [1], providing a common starting point for generating both chemical series and enabling direct comparison of physicochemical and pharmacokinetic properties during lead optimization.

Chiral Building Block for Dihydroorotase Inhibitor Discovery and Mechanistic Studies

The measured inhibition of dihydroorotase (IC50 = 180 μM) [1] positions trans-3,4-piperidinediol hydrochloride as a useful tool compound for probing the enzyme's active site geometry and as a starting scaffold for developing more potent inhibitors. The 2.89-fold potency advantage over 1-benzylpiperidine-4-ol underscores the functional importance of the trans-3,4-diol motif, making this building block a logical choice for medicinal chemistry efforts targeting pyrimidine biosynthesis pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-3,4-Piperidinediol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.